2-Benzyl-octahydro-pyrrolo[3,4-c]pyridine
Overview
Description
The compound 2-Benzyl-octahydro-pyrrolo[3,4-c]pyridine is a heterocyclic molecule that has been the subject of various synthetic and characterization studies. It is a derivative of the octahydropyrrolo[3,4-c]pyridine family, which is known for its complex bicyclic structure and potential applications in medicinal chemistry and material science.
Synthesis Analysis
The synthesis of octahydropyrrolo[3,4-c]pyridine derivatives has been explored through different methods. One approach involves the condensation of N-substituted glycines with chiral 3-allyl-2-formyl perhydro-1,3-benzoxazines, leading to the formation of an azomethine ylide that cyclizes to give octahydropyrrolo[3,4-b]pyrrole derivatives through a [3 + 2] dipolar cycloaddition that is stereospecific, resulting in a single diastereoisomer . Another study describes the preparation of 2-benzyl and other substituted octahydropyrrolo[3,4-c]pyrroles through a multi-step process starting from substituted pyrrole-3,4-dicarboxylic acids .
Molecular Structure Analysis
The molecular structure of related heterocyclic compounds has been extensively studied. For instance, a compound with a pyrrolo[1,5-c]pyrimidin-7(6H)-one core was synthesized and characterized using various spectroscopic techniques and single-crystal X-ray diffraction, revealing its crystallization in the monoclinic space group and providing detailed geometric parameters . Similarly, the structure of a pyrazolo[4,3-c]pyridine derivative was determined, showing the dihydropyrazole and piperidine rings adopting specific conformations .
Chemical Reactions Analysis
The reactivity of 2-substituted pyridines, including 2-benzyl-pyridine, has been investigated in the context of ortho-metallation reactions with triosmium clusters. These reactions yield complexes where the heterocycle is metallated at the 2-position . Additionally, pyrrole has been used as a directing group in Pd(II)-catalyzed ortho-functionalization of C(sp(2))-H bonds, demonstrating the potential for regioselective alkylation and benzylation of 2-phenylpyrroles .
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds related to 2-Benzyl-octahydro-pyrrolo[3,4-c]pyridine are influenced by their molecular structure. For example, novel polyimides derived from pyridine-containing monomers exhibit exceptional thermal and thermooxidative stability, with no weight loss detected before 450°C in nitrogen and glass-transition temperatures ranging from 208-324°C . The mechanical properties of these materials are also noteworthy, with significant tensile strengths and elongations at breakage .
Scientific Research Applications
Chiral Compound Synthesis and Characterization :
- A study by Zhu et al. (2009) discussed the separation and hydrogenation of rac-Benzyl 3-oxohexahydro-1H-pyrrolo[3,4-c]pyridine-5(6H)-carboxylate to produce octahydro-3H-pyrrolo[3,4-c]pyridin-3-one. This compound was then reacted with Mosher acid chloride, establishing the absolute configuration of the pyrrolopiperidine fragment (Zhu et al., 2009).
Synthesis of Pyrrolo-Pyridines via Nitriles :
- The work of Davis et al. (1992) demonstrated that deprotonation of 3-methylazines, followed by reaction with benzonitrile, leads to intermediate cyclization to form 2-phenyl[1H]-pyrrolo[2,3-b]pyridine. This reaction was applied to a variety of nitriles and β-methylazines, indicating potential in synthetic chemistry applications (Davis et al., 1992).
Development of Novel Polyimides :
- A study by Wang et al. (2006) involved synthesizing a novel pyridine-containing aromatic dianhydride monomer, which was used to prepare a series of new polyimides. These polyimides demonstrated good solubility, thermal stability, and mechanical properties, indicating potential use in material science (Wang et al., 2006).
Synthesis of Polyheterocyclic Compounds :
- Morales-Salazar et al. (2022) synthesized a new polyheterocyclic compound, 2-benzyl-3-morpholino-7-(thiophen-2-yl)-6-(thiophen-2-ylmethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one, using a one-pot process. This highlights the compound's potential in creating complex molecular structures (Morales-Salazar et al., 2022).
Fluorescent Chemosensor Development :
- Maity et al. (2018) developed new fluorophores based on 2H-pyrrolo[3,4-c]pyridine-1,3,6(5H)-trione, which show high selectivity for Fe3+/Fe2+ cations. This suggests their use as chemosensors in various applications, including imaging in living cells (Maity et al., 2018).
Safety And Hazards
Future Directions
Pyrrolo[3,4-c]pyridine derivatives have been studied for their potential in treating diseases of the nervous and immune systems . Their antidiabetic, antimycobacterial, antiviral, and antitumor activities have also been found . Therefore, “2-Benzyl-octahydro-pyrrolo[3,4-c]pyridine” and related compounds may have promising future applications in these areas.
properties
IUPAC Name |
2-benzyl-1,3,3a,4,5,6,7,7a-octahydropyrrolo[3,4-c]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2/c1-2-4-12(5-3-1)9-16-10-13-6-7-15-8-14(13)11-16/h1-5,13-15H,6-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZMAYQMDXZLZFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2C1CN(C2)CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10956584 | |
Record name | 2-Benzyloctahydro-1H-pyrrolo[3,4-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10956584 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzyl-octahydro-pyrrolo[3,4-c]pyridine | |
CAS RN |
351370-98-4 | |
Record name | 2-Benzyloctahydro-1H-pyrrolo[3,4-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10956584 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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